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Compound of Interest

Compound Name: Quercetin 3',4',7-trimethyl ether

Cat. No.: B1239147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Quercetin 3',4',7-trimethyl ether, a naturally occurring O-methylated flavonoid, has garnered

significant interest within the scientific community for its diverse pharmacological activities. This

technical guide provides an in-depth overview of its chemical identifiers, synthesis, and

established biological effects, including its anti-inflammatory, antioxidant, and anti-cancer

properties. Detailed experimental protocols for its synthesis and for the evaluation of its

bioactivities are presented. Furthermore, this guide elucidates the potential molecular

mechanisms of action through signaling pathway diagrams, offering a valuable resource for

researchers investigating its therapeutic potential.

Chemical Identifiers and Physicochemical
Properties
Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-Trimethoxyquercetin, is a derivative of

the widely studied flavonoid, quercetin. The methylation of the hydroxyl groups significantly

alters its physicochemical properties, such as solubility and bioavailability, which in turn can

enhance its biological activities.
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Identifier Value Reference

CAS Number 6068-80-0 [1][2][3][4]

PubChem CID 5748558 [2]

Molecular Formula C₁₈H₁₆O₇ [1][3]

Molecular Weight 344.3 g/mol [3][4]

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-

dihydroxy-7-methoxychromen-

4-one

[3]

InChI

InChI=1S/C18H16O7/c1-22-

10-7-11(19)15-14(8-10)25-

18(17(21)16(15)20)9-4-5-

12(23-2)13(6-9)24-3/h4-

8,19,21H,1-3H3

[2][3]

InChIKey
OEEUHNAUMMATJT-

UHFFFAOYSA-N
[2][4]

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(

=O)C3=C(C=C(C=C3O2)OC)O

)O)OC

[2]

Synonyms

3',4',7-Trimethoxyquercetin,

Quercetin 7,3',4'-trimethyl

ether

[1][2][3]

Synthesis of Quercetin 3',4',7-trimethyl ether
The synthesis of Quercetin 3',4',7-trimethyl ether is typically achieved through the selective

methylation of quercetin. The reactivity of the five hydroxyl groups on the quercetin scaffold

differs, allowing for regioselective synthesis under controlled conditions.

Recommended Synthetic Protocol: Methylation with
Dimethyl Sulfate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6692570/
https://nehu.ac.in/public/uploads/NEHU_JOURNAL_Vol_XVII-102-114.pdf
https://www.researchgate.net/figure/Anti-cancer-mechanisms-of-quercetin-summarized_tbl1_373762837
https://pmc.ncbi.nlm.nih.gov/articles/PMC3340451/
https://nehu.ac.in/public/uploads/NEHU_JOURNAL_Vol_XVII-102-114.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6692570/
https://www.researchgate.net/figure/Anti-cancer-mechanisms-of-quercetin-summarized_tbl1_373762837
https://www.researchgate.net/figure/Anti-cancer-mechanisms-of-quercetin-summarized_tbl1_373762837
https://pmc.ncbi.nlm.nih.gov/articles/PMC3340451/
https://www.researchgate.net/figure/Anti-cancer-mechanisms-of-quercetin-summarized_tbl1_373762837
https://nehu.ac.in/public/uploads/NEHU_JOURNAL_Vol_XVII-102-114.pdf
https://www.researchgate.net/figure/Anti-cancer-mechanisms-of-quercetin-summarized_tbl1_373762837
https://nehu.ac.in/public/uploads/NEHU_JOURNAL_Vol_XVII-102-114.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3340451/
https://nehu.ac.in/public/uploads/NEHU_JOURNAL_Vol_XVII-102-114.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6692570/
https://nehu.ac.in/public/uploads/NEHU_JOURNAL_Vol_XVII-102-114.pdf
https://www.researchgate.net/figure/Anti-cancer-mechanisms-of-quercetin-summarized_tbl1_373762837
https://www.benchchem.com/product/b1239147?utm_src=pdf-body
https://www.benchchem.com/product/b1239147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method has been reported to provide high yields and excellent O-selectivity, minimizing

the formation of C-methylated byproducts.

Materials:

Quercetin

Dimethyl sulfate (DMS)

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

Dimethyl sulfoxide (DMSO)

Hydrochloric acid (HCl), 1M

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, suspend powdered KOH (or NaOH) in DMSO.

Slowly add quercetin to the suspension while stirring at room temperature.

Cool the mixture in an ice bath and add dimethyl sulfate dropwise, ensuring the temperature

remains below 10°C as the reaction can be exothermic.

Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The color

of the solution may change from dark brown to light brown.

Upon completion, quench the reaction by carefully adding 1M HCl to neutralize the base.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure.

The crude product can be purified by column chromatography on silica gel using a suitable

solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate Quercetin 3',4',7-
trimethyl ether.

Biological Activities and Experimental Protocols
Quercetin 3',4',7-trimethyl ether has demonstrated a range of biological activities, including

antioxidant, anti-inflammatory, and anti-cancer effects.

Antioxidant Activity
The antioxidant capacity of this compound can be attributed to its ability to scavenge free

radicals, a property that is influenced by the presence of the remaining free hydroxyl groups.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an

electron to the stable DPPH radical, causing a color change from purple to yellow, which is

measured spectrophotometrically.

Protocol:

Prepare a stock solution of Quercetin 3',4',7-trimethyl ether in a suitable solvent (e.g.,

methanol or DMSO).

Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance

of this solution at 517 nm should be approximately 1.0.

In a 96-well plate or cuvettes, add various concentrations of the test compound.

Add the DPPH working solution to each well/cuvette and mix.

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm.

Ascorbic acid or a similar known antioxidant should be used as a positive control.
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The percentage of radical scavenging activity is calculated using the formula: % Scavenging

= [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH

solution without the sample, and A_sample is the absorbance of the DPPH solution with the

sample.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a

blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral

form is monitored spectrophotometrically.

Protocol:

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45

mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-

16 hours before use.

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to

an absorbance of 0.70 ± 0.02 at 734 nm.

Prepare serial dilutions of Quercetin 3',4',7-trimethyl ether.

Add a small volume of the sample or standard to the diluted ABTS•+ solution.

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

Trolox is commonly used as a standard, and the results are often expressed as Trolox

Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity
Quercetin 3',4',7-trimethyl ether has been shown to inhibit key inflammatory mediators.

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2

enzyme, which is responsible for the production of prostaglandins involved in inflammation.

Protocol (Fluorometric):

A commercial COX-2 inhibitor screening kit is recommended for this assay.
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Prepare the test compound solutions at various concentrations.

Reconstitute the COX-2 enzyme and other reagents as per the kit's instructions.

In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or a

known COX-2 inhibitor (e.g., celecoxib) as a positive control.

Initiate the reaction by adding arachidonic acid (the substrate) and a fluorescent probe.

Measure the fluorescence in a kinetic mode at the specified excitation and emission

wavelengths (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional

to the COX-2 activity.

Calculate the percentage of inhibition for each concentration of the test compound.

Principle: This cell-based assay measures the ability of a compound to inhibit the release of the

pro-inflammatory cytokine TNF-α from macrophages stimulated with an inflammatory agent like

lipopolysaccharide (LPS).

Protocol:

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

Seed the cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with various non-toxic concentrations of Quercetin 3',4',7-trimethyl ether
for 1 hour.

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

Collect the cell culture supernatant.

Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent

Assay (ELISA) kit according to the manufacturer's instructions.

A vehicle control (e.g., DMSO) and a positive control (LPS stimulation without the test

compound) should be included.
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Anti-Cancer Activity
Studies have indicated that Quercetin 3',4',7-trimethyl ether possesses anti-tumor properties.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to

attach overnight.

Treat the cells with a range of concentrations of Quercetin 3',4',7-trimethyl ether for 24, 48,

or 72 hours.

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of

formazan crystals.

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution

of SDS in HCl).

Measure the absorbance at a wavelength of around 570 nm.

Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Mechanisms of Action
The biological effects of quercetin and its derivatives are often attributed to their interaction with

key cellular signaling pathways. While the specific pathways for Quercetin 3',4',7-trimethyl
ether are still under active investigation, the following diagrams represent the generally

accepted mechanisms for quercetin and related flavonoids in inflammation and cancer.

Anti-inflammatory Signaling Pathway
Quercetin and its ethers are known to inhibit pro-inflammatory signaling pathways, primarily the

NF-κB and MAPK pathways.
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Caption: Inhibition of NF-κB and MAPK signaling pathways.

Anti-Cancer Signaling Pathway (Apoptosis Induction)
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Quercetin derivatives can induce apoptosis in cancer cells by modulating pathways such as

PI3K/Akt/mTOR and STAT3.
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Caption: Modulation of PI3K/Akt and STAT3 pathways.
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Conclusion
Quercetin 3',4',7-trimethyl ether is a promising natural compound with multifaceted biological

activities. Its enhanced bioavailability compared to its parent compound, quercetin, makes it an

attractive candidate for further investigation in the fields of pharmacology and drug

development. This guide provides a foundational resource for researchers, offering

standardized identifiers, detailed synthetic and analytical protocols, and insights into its

molecular mechanisms of action. Further studies are warranted to fully elucidate its therapeutic

potential and to translate these findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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